5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde under acidic conditions.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[2,3-b][1,4]oxazine ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the nitrile group typically produces an amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carboxamide
- 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-methanol
Uniqueness
Compared to similar compounds, 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing a versatile platform for the synthesis of diverse derivatives. This versatility makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
5-[(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-10-2-5-13-14(17-10)21-7-6-18(13)22(19,20)12-4-3-11(8-15)16-9-12/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOLZAAONKLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCO2)S(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.